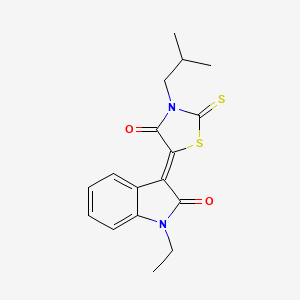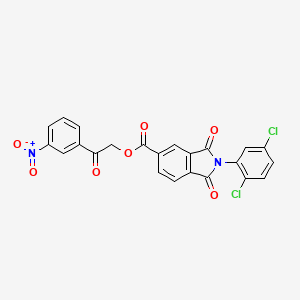![molecular formula C30H28N2O5 B15032422 3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15032422.png)
3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases or common names. Mention its significance and any known applications or uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Describe the synthetic routes used to prepare the compound. Include detailed reaction conditions such as temperature, pressure, solvents, and catalysts. Provide step-by-step procedures and any variations in the methods.
Industrial Production Methods: Explain the industrial production methods for the compound. Discuss the scalability of the synthetic routes and any modifications made for large-scale production. Mention any specific equipment or technologies used in the process.
Analyse Des Réactions Chimiques
Types of Reactions: Discuss the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, or elimination reactions. Provide examples of each type of reaction.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Include details such as concentrations, solvents, temperatures, and reaction times.
Major Products: Describe the major products formed from these reactions. Include information on the yields, purity, and any side products that may be formed.
Applications De Recherche Scientifique
Provide a comprehensive description of the scientific research applications of the compound. Discuss its use in various fields such as chemistry, biology, medicine, and industry. Include specific examples of studies or experiments where the compound has been used.
Mécanisme D'action
Explain the mechanism by which the compound exerts its effects. Describe the molecular targets and pathways involved. Include any known interactions with other molecules or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds: List similar compounds and provide a brief description of each. Mention their chemical structures, properties, and any known applications.
Uniqueness: Highlight the uniqueness of the compound compared to similar compounds. Discuss any distinct properties or advantages it may have.
Propriétés
Formule moléculaire |
C30H28N2O5 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
(4E)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-prop-2-enoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H28N2O5/c1-4-15-36-23-10-8-22(9-11-23)27-26(28(33)25-13-12-24(17-20(25)3)37-16-5-2)29(34)30(35)32(27)19-21-7-6-14-31-18-21/h4-14,17-18,27,33H,1-2,15-16,19H2,3H3/b28-26+ |
Clé InChI |
CDGQQMUMXQNETB-BYCLXTJYSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OCC=C)/O |
SMILES canonique |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15032340.png)
![Ethoxy[2-(2-{2-[ethoxy(hydroxy)phosphoryl]phenoxy}ethoxy)phenyl]phosphinic acid](/img/structure/B15032345.png)

![Methyl 4-methyl-2-{[(2-methylphenyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B15032353.png)
![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15032364.png)
![11-(4-Methylpiperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15032368.png)
![4-(4-chlorophenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15032375.png)

![4-(2-methylbutan-2-yl)-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B15032400.png)
![3-[(5Z)-5-{[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B15032403.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15032411.png)
![2,2'-[(2E)-but-2-ene-1,4-diyldisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B15032418.png)

![2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032437.png)
